molecular formula C20H22N2O3S2 B2896039 (2E)-N-[(2Z)-6-ethoxy-3-(2-ethoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-(thiophen-2-yl)prop-2-enamide CAS No. 865174-34-1

(2E)-N-[(2Z)-6-ethoxy-3-(2-ethoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-(thiophen-2-yl)prop-2-enamide

Cat. No.: B2896039
CAS No.: 865174-34-1
M. Wt: 402.53
InChI Key: IAFLHJAADISZDO-HHYHAGCXSA-N
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Description

The compound (2E)-N-[(2Z)-6-ethoxy-3-(2-ethoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-(thiophen-2-yl)prop-2-enamide is a benzothiazole derivative featuring a conjugated enamide linker and a thiophen-2-yl substituent. Its structure includes a dihydro-1,3-benzothiazole core substituted with ethoxy and 2-ethoxyethyl groups, which may enhance solubility and modulate electronic properties.

Properties

IUPAC Name

(E)-N-[6-ethoxy-3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]-3-thiophen-2-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3S2/c1-3-24-12-11-22-17-9-7-15(25-4-2)14-18(17)27-20(22)21-19(23)10-8-16-6-5-13-26-16/h5-10,13-14H,3-4,11-12H2,1-2H3/b10-8+,21-20?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAFLHJAADISZDO-HTWNNOKKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C2=C(C=C(C=C2)OCC)SC1=NC(=O)C=CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOCCN1C2=C(C=C(C=C2)OCC)SC1=NC(=O)/C=C/C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Physicochemical Properties of Selected Analogues

Compound Melting Point (°C) Yield (%) Key Substituents Reference
Target Compound Not reported Not reported 6-ethoxy, 3-(2-ethoxyethyl), thiophen-2-yl
6e () 192 71 4-bromophenyl, quinolin-3-yl
6f () 180 73 4-bromophenyl, decanamide
Compound from Not reported 94 Benzothiazolone, thiophen-2-yl

Cross-Reactivity and Selectivity

As noted in , structurally similar compounds often exhibit cross-reactivity in immunoassays. The target’s unique combination of ethoxy and thiophene groups may reduce off-target interactions compared to analogues with halogens or nitro substituents .

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